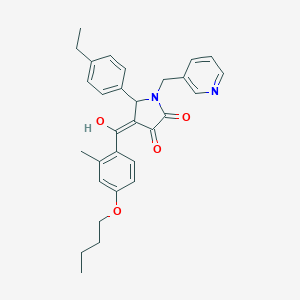
4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that belongs to the family of pyrrolone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, it has been found to exhibit antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
The advantages of using 4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potential applications in the field of medicinal chemistry. It exhibits various biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties, which make it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
未来方向
There are several future directions for the study of 4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to study its potential use as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its mechanism of action in more detail to better understand how it exhibits its biological activities. Additionally, further studies can be conducted to optimize the synthesis method to make this compound more readily available for research purposes.
合成方法
The synthesis of 4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-butoxy-2-methylbenzoic acid, 4-ethylbenzaldehyde, 3-pyridinecarboxaldehyde, and ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by column chromatography.
科学研究应用
4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
4-(4-butoxy-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C30H32N2O4 |
分子量 |
484.6 g/mol |
IUPAC 名称 |
(E)-(4-butoxy-2-methylphenyl)-[2-(4-ethylphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C30H32N2O4/c1-4-6-16-36-24-13-14-25(20(3)17-24)28(33)26-27(23-11-9-21(5-2)10-12-23)32(30(35)29(26)34)19-22-8-7-15-31-18-22/h7-15,17-18,27,33H,4-6,16,19H2,1-3H3/b28-26+ |
InChI 键 |
AUBCSURWDNQMNS-BYCLXTJYSA-N |
手性 SMILES |
CCCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)CC)/[O-])C |
SMILES |
CCCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)CC)O)C |
规范 SMILES |
CCCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)CC)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-hydroxy-4-(5-methyl-2-furoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266755.png)
![(E)-{2-(3,4-diethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B266756.png)
![(E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266758.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266760.png)


![5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266774.png)

![methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266777.png)
![(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266778.png)
![(E)-1-benzofuran-2-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266780.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266781.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266782.png)